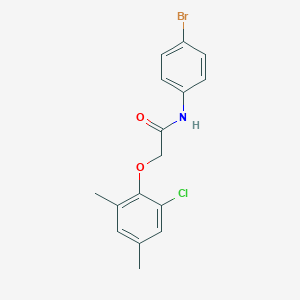
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCA belongs to the family of arylamides and has been studied for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to inhibit the activation of NF-κB and its downstream targets, thereby reducing the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has also been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Furthermore, N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and enzymes in vitro and in vivo. Furthermore, N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to be effective in reducing neuropathic pain in animal models. However, one of the limitations of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and its potential side effects.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide. One area of research is the development of more effective and efficient synthesis methods for N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide in the treatment of other inflammatory and pain-related conditions. Additionally, more research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and its potential side effects. Finally, the development of more water-soluble forms of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide could improve its efficacy and administration in vivo.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy) acetic acid with 4-bromoaniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been reported to exhibit potent inhibitory effects on the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Furthermore, N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-7-11(2)16(14(18)8-10)21-9-15(20)19-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODECBFFRGHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
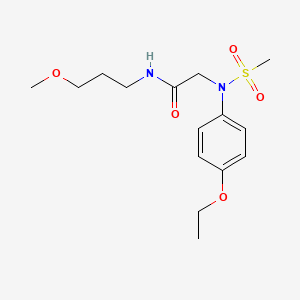
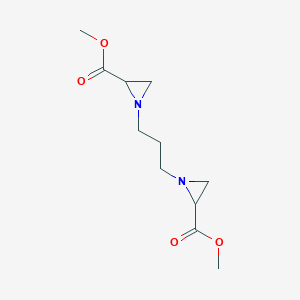
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
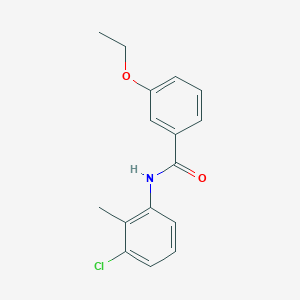
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
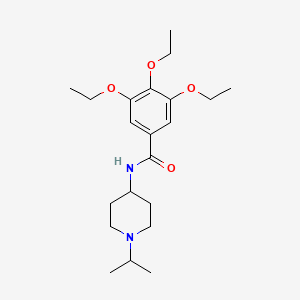
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
